molecular formula C15H12N2O B8382504 2-Phenyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-ethanone

2-Phenyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-ethanone

Cat. No.: B8382504
M. Wt: 236.27 g/mol
InChI Key: BOSXMSAVPPCUTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-ethanone is a useful research compound. Its molecular formula is C15H12N2O and its molecular weight is 236.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

2-phenyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

InChI

InChI=1S/C15H12N2O/c18-14(9-11-5-2-1-3-6-11)13-10-17-15-12(13)7-4-8-16-15/h1-8,10H,9H2,(H,16,17)

InChI Key

BOSXMSAVPPCUTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CNC3=C2C=CC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Modification of Method A: To a mixture of 1H-pyrrolo[2,3-b]pyridine (1.0 g, 8.46 mmol) and AlCl3 (3.4 g, 25.50 mmol) in dry methylene chloride (20 mL) was added phenyl acetyl chloride (3.27 g, 21.15 mmol) at room temperature. The solution was then stirred at room temperature (RT) for 4 hrs. The mixture was poured into iced water and extracted with methylene chloride (3×20 mL). The combined organic layers were dried over MgSO4, filtered, and evaporated. The residue was then dissolved in MeOH (20 mL) and treated with 6N NaOH (5 mL) at RT for 2 hrs. Evaporated most of the solvent, the residue was acidified with 6N HCl and extracted with EtOAc. The combined organic layers were dried over MgSO4, filtered, and evaporated. The residue was purified by flash column to give desired product (1.3 g, 65%). MS (ES−): m/e=235.2 (M−H); LC/Method A/2.86 min.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.27 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
65%

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